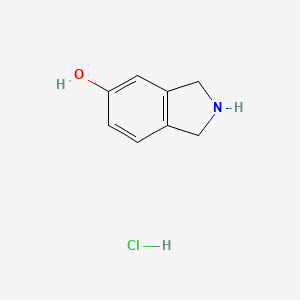

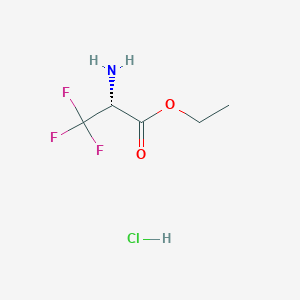

![molecular formula C15H26ClN B6344084 Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride CAS No. 1240568-28-8](/img/structure/B6344084.png)

Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or anodic oxidation . For instance, Lilial, a compound with a tert-butyl group, is produced through a double anodic oxidation of 4-tert-butyltoluene .Molecular Structure Analysis

The molecular structure of a compound like “Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride” would likely involve a butyl group (four carbon alkyl chain), a tert-butylphenyl group (a phenyl ring with a tert-butyl group attached), and a methylamine group (an amine with one methyl group) attached together . The exact structure would depend on how these groups are connected .Chemical Reactions Analysis

The chemical reactions involving a compound like “this compound” would depend on its exact structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure . These could include its melting point, boiling point, solubility in water, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Facile Synthesis of Enantiomerically Pure tert-Butyl(methyl)phenylsilanes : A method for preparing both enantiomers of tert-butyl(methyl)phenylsilane is presented. This involves reacting racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride. The process includes steps like diastereomer separation and reduction to yield the final product (Jankowski et al., 1999).

Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity of Cyclometalated Rh(III) and Ir(III) Complexes : Schiff base ligands including benzylidene(4-tert-butylphenyl)amine were synthesized. These ligands and their cyclometalated complexes were characterized for their binding with DNA and proteins, showing potential in anticancer activity (Mukhopadhyay et al., 2015).

Chemical Reactions and By-Products

- Steric Effects on Formylation Reaction By-products : The steric effects of alkyl groups in the formylation reaction of 2,4-dialkylphenol were studied, showing how these effects lead to different types of by-products. This includes a detailed characterization of compounds such as 2,4-di-tert-butyl-6-[(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)methyl]phenol (Huang, Chu, & Xu, 2008).

Catalytic Processes

- FeSO4·7H2O-catalyzed Oxidative Amidation of Methylarenes : An efficient method using FeSO4·7H2O as a catalyst for the synthesis of amides from methylarenes and amines with tert-butyl hydroperoxide as an external oxidant was described. This method showcases the versatility in amide synthesis using a variety of amines and methylarenes (Karimi et al., 2015).

Antioxidants and Light Stabilizers

- Antioxidants and Light Stabilizers : A study on the reactions of indolinone nitroxide and phenoxy radicals, including 2,6-di-tert-butyl-4-methylphenol, was conducted. The research focused on the hydrogen abstraction process and the resulting compounds' structures, highlighting their potential as antioxidants and light stabilizers (Carloni et al., 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4;/h7-10,16H,5-6,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJMDNLCIQFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)

amine hydrochloride](/img/structure/B6344032.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine hydrochloride](/img/structure/B6344071.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)